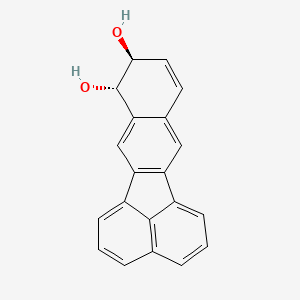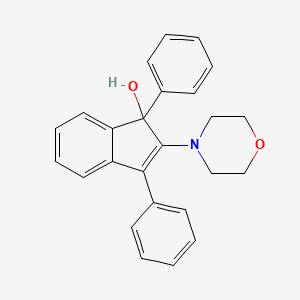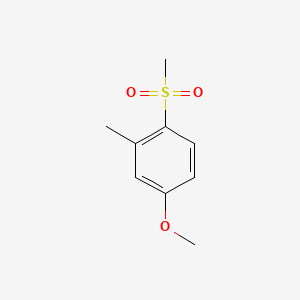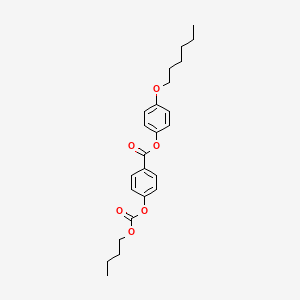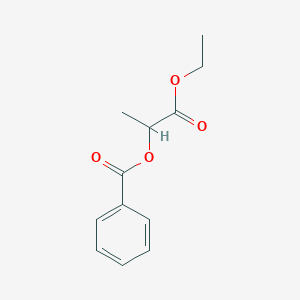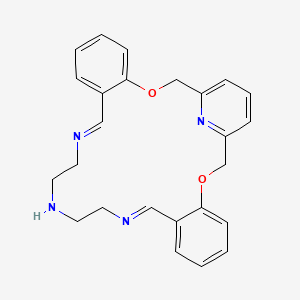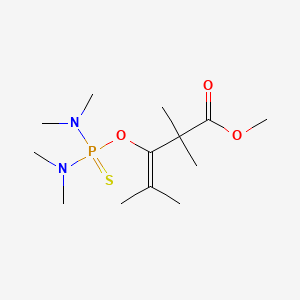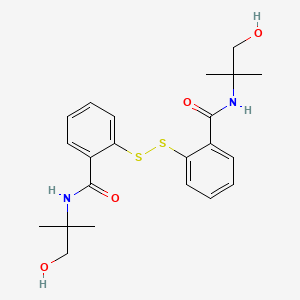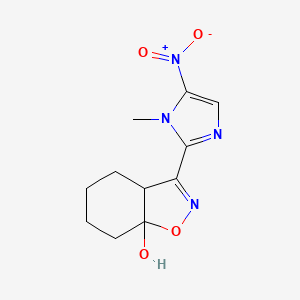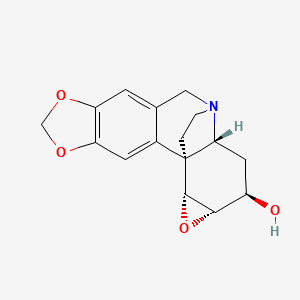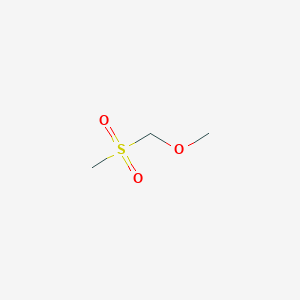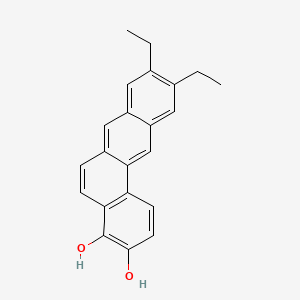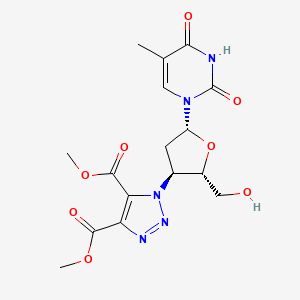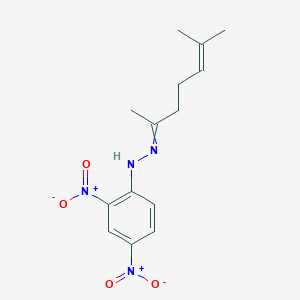
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with 6-methylhept-5-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
- (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
- (6-methylhept-5-en-2-ylideneamino)urea
Uniqueness
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
6147-43-9 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(6-methylhept-5-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(2)5-4-6-11(3)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,4,6H2,1-3H3 |
InChI Key |
KXKSTFJRCXDCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


